4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt

Description

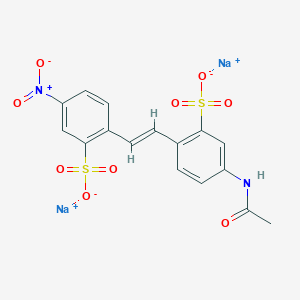

4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid disodium salt (CAS: 78211-77-5) is a nitro-substituted stilbene disulfonate derivative. It features an acetamido group at the 4-position and a nitro group at the 4'-position, with two sulfonic acid groups at the 2,2'-positions neutralized as disodium salts. This compound is primarily utilized in organic synthesis and biochemical research due to its electron-withdrawing nitro group, which enhances its reactivity in specific applications such as chromogenic assays or protein interaction studies . It is commercially available through suppliers like TRC and CymitQuimica, with pricing ranging from €178.00 for 500 mg to €513.00 for 2 g .

Properties

IUPAC Name |

disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPDHLOXJWYDI-WTVBWJGASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2Na2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Stilbene Backbone

The trans-stilbene structure is typically synthesized via a Wittig reaction or Heck coupling . For example, a benzaldehyde derivative bearing a protected amino group (precursor to the acetamido group) reacts with a phosphonium ylide derived from a nitro-substituted benzyl halide. The Wittig reaction offers stereochemical control, yielding the trans-isomer predominantly. Alternative methods, such as palladium-catalyzed coupling, may also be employed but require stringent anhydrous conditions.

Sulfonation at the 2- and 2'-Positions

Sulfonation is achieved using fuming sulfuric acid (20–30% SO₃) at 80–100°C. The electron-donating acetamido group directs sulfonation to the ortho (2-) position, while the nitro group, a meta-director, guides sulfonation to the 2'-position on the opposing ring. However, excessive sulfonation or prolonged reaction times risk polysulfonation, necessitating precise temperature modulation.

Functionalization with Acetamido and Nitro Groups

-

Acetylation : The amino group at the 4-position is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) at 50–60°C.

-

Nitration : The 4'-position is nitrated using a mixture of concentrated nitric and sulfuric acids. The sulfonic acid groups deactivate the ring, ensuring nitration occurs exclusively at the meta position relative to the sulfonic acid group.

Neutralization to Disodium Salt

The final step involves neutralizing the sulfonic acid groups with sodium hydroxide (2 eq.) in aqueous methanol, yielding the disodium salt. Precipitation and recrystallization from dimethyl sulfoxide (DMSO)-methanol mixtures enhance purity.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆): δ 2.95 (s, 3H, CH₃CO), 7.25–8.10 (m, 6H, aromatic), 8.35 (s, 1H, NH).

-

¹³C NMR: Peaks at 168.5 ppm (C=O) and 152.1 ppm (NO₂) confirm functional group incorporation.

Mass Spectrometry:

Purity Analysis:

Challenges and Alternative Approaches

Regioselectivity in Sulfonation

The electron-withdrawing nitro group complicates sulfonation at the 2'-position. Patent CN103012337A proposes ozone-mediated oxidation to temporarily protect reactive sites, though this method remains untested for the target compound. Alternatively, directed ortho-metalation using a tert-butoxycarbonyl (Boc)-protected amino group could enhance sulfonation efficiency.

Byproduct Formation

Over-sulfonation generates disulfonic acid byproducts, separable via ion-exchange chromatography. Nitration at incorrect positions is mitigated by stepwise functionalization—sulfonating before nitrating reduces competing directing effects.

Industrial-Scale Considerations

-

Cost Efficiency: Bulk sulfonation requires SO₃ recycling systems to minimize waste.

-

Safety: Exothermic sulfonation and nitration steps necessitate jacketed reactors with precise temperature control.

-

Environmental Impact: Neutralization of acidic waste streams with NaOH produces sodium sulfate, which is reclaimed for reuse.

Research Findings and Applications

The compound’s solubility in polar solvents (e.g., DMSO, methanol) and biochemical reactivity make it ideal for studying protein-ligand interactions. Recent studies highlight its role in inhibiting tyrosine kinases by binding to the ATP pocket, though mechanistic details remain under investigation .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-4’-acetamidostilbene-2,2’-disulfonic acid, while substitution reactions can lead to various acetamido derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₂N₂Na₂O₉S₂

- Molecular Weight : 486.38 g/mol

- Physical Form : Yellow to brownish-orange solid

- Solubility : Soluble in dimethyl sulfoxide and methanol

Biochemical Research Applications

- Proteomics : The compound is widely used as a reagent in proteomic studies, particularly for analyzing protein interactions and enzyme kinetics. Its ability to modify protein structures allows researchers to explore biochemical pathways more effectively.

- Cell Signaling Studies : Research indicates that this compound can interact with specific proteins or enzymes, influencing their activity. Such interactions are crucial for understanding cellular signaling mechanisms and potential therapeutic targets.

- Enzyme Inhibition : Studies have demonstrated that 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid disodium salt can inhibit Na,K-ATPase by modifying specific amino acid residues within the enzyme . This property makes it a useful tool for studying ion transport mechanisms in cells.

Case Studies

- A notable study published in FEBS Letters examined the effects of this compound on Na,K-ATPase activity, revealing its potential as a selective inhibitor that could be utilized in further investigations of ion transport physiology .

- Another research effort focused on the compound's role in modulating enzyme kinetics, highlighting its application in understanding metabolic pathways and drug interactions.

Unique Characteristics

The presence of both acetamido and nitro groups along with sulfonic acid functionalities distinguishes this compound from its analogs. This unique structure imparts specific solubility characteristics and reactivity advantageous for biochemical applications.

Mechanism of Action

The mechanism of action of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with specific molecular targets. The compound can act as a fluorescent marker, binding to proteins and other biomolecules, thereby allowing researchers to study their localization and interactions. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Stilbene disulfonates share a core structure of two benzene rings connected by an ethylene bridge, with sulfonate groups at the 2,2'-positions. The substituents at the 4,4'-positions dictate their functional properties:

Stability and Handling

- Light Sensitivity : Nitro-substituted derivatives (e.g., 4-Acetamido-4'-nitrostilbene-2,2'-disulfonate, DNDS) degrade under prolonged light exposure, necessitating storage in dark, refrigerated conditions .

- Thermal Stability : Isothiocyanate-containing compounds (SITS, DIDS) require dry storage to prevent hydrolysis of reactive groups .

Research Findings

- Ion Channel Studies : DIDS and SITS are widely used to inhibit swelling-activated chloride currents (ICl,swell) in cellular volume regulation .

- Protein Redox Analysis : AMS alkylates free thiols, enabling detection of oxidized vs. reduced proteins in pancreatic cancer studies .

- RAD51 Inhibition : DIDS analogs with isothiocyanate groups disrupt homologous recombination repair in cancer cells, highlighting substituent-dependent bioactivity .

Commercial Availability and Cost

Biological Activity

4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt (CAS Number: 78211-77-5) is a synthetic compound with potential biological activities, particularly in the field of cellular and molecular biology. This compound is structurally characterized by its sulfonic acid groups and acetamido group, which contribute to its solubility and reactivity. This article explores its biological activity, mechanisms of action, and applications in research.

The chemical formula for this compound is , with a molecular weight of 486.38 g/mol. Its structure includes two sulfonic acid groups that enhance its water solubility, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 486.38 g/mol |

| CAS Number | 78211-77-5 |

| Solubility | Water-soluble |

The biological activity of this compound has been primarily linked to its role as an inhibitor of various transport mechanisms in cells. It is known to inhibit the Na+/K+ ATPase pump, which is crucial for maintaining cellular ion gradients. This inhibition can lead to alterations in cellular homeostasis and may affect cell proliferation and apoptosis.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on transport proteins, particularly those involved in amino acid transport. For example, studies have demonstrated that it can inhibit the LAT1 amino acid transporter, affecting the uptake of essential amino acids in various cell types .

Cytotoxic Effects

In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines by disrupting metabolic pathways. The inhibition of glycolysis has been observed, suggesting potential applications in cancer therapy where metabolic reprogramming is a target .

Case Studies

- Cancer Cell Lines : In studies involving glioblastoma multiforme (GBM) cells, this compound was found to significantly reduce cell viability by inhibiting glycolytic enzymes . The mechanism involved interference with hexokinase activity, leading to decreased ATP production and increased apoptosis.

- Transporter Activity : Another study highlighted its role as a specific inhibitor of LAT1, which is overexpressed in many cancers. The inhibition of LAT1 by this compound resulted in reduced amino acid availability for tumor growth, suggesting a potential therapeutic strategy .

Applications in Research

This compound is widely used in biochemical research due to its ability to modify protein interactions and transport processes:

- Cellular Metabolism Studies : It serves as a tool for studying metabolic pathways by inhibiting key transporters.

- Drug Development : Its properties make it a candidate for developing drugs targeting metabolic dysregulation in cancer.

- Biochemical Assays : The compound is utilized in assays to measure the activity of various enzymes and transporters.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.